N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is a Schiff base compound known for its unique structural properties and potential applications in various scientific fields. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound features a brominated thiophene ring and a triazole moiety, which contribute to its distinct chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 4-amino-1,2,4-triazole. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring or the triazole moiety.
Reduction: Reduced amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the triazole ring can enhance binding affinity and specificity for certain molecular targets. In materials science, the compound’s electronic properties can influence its behavior in devices such as organic semiconductors.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[(E)-(2-thiophenyl)methylidene]amine derivatives
Uniqueness
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4H-1,2,4-triazol-4-amine is unique due to the presence of the brominated thiophene ring and the triazole moiety. These structural features confer distinct electronic and steric properties, making it a valuable compound for various applications in research and industry. Its ability to form stable complexes with transition metals and its potential biological activities further distinguish it from other similar compounds.
Properties
Molecular Formula |
C7H5BrN4S |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C7H5BrN4S/c8-7-2-1-6(13-7)3-11-12-4-9-10-5-12/h1-5H/b11-3+ |
InChI Key |
MRBPBYBAHDDTRF-QDEBKDIKSA-N |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C=N/N2C=NN=C2 |
Canonical SMILES |
C1=C(SC(=C1)Br)C=NN2C=NN=C2 |
solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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